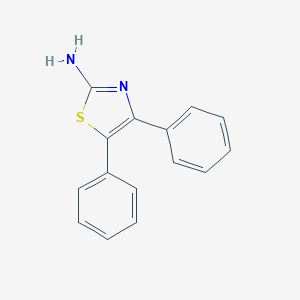

2-アミノ-4,5-ジフェニルチアゾール

説明

2-Amino-4,5-diphenylthiazole is a heterocyclic organic compound with the chemical formula C14H12N2S. It is a yellow crystalline solid that finds applications in various fields of research, including medical, environmental, and industrial research. The compound is part of the thiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry .

科学的研究の応用

Cancer Research

DPT has been studied for its role in renal carcinogenesis. Research indicates that DPT can induce polycystic kidney disease (PKD) in animal models, which enhances the susceptibility to renal tumors. In a study involving Wistar rats treated with dimethylnitrosamine (DMN), DPT significantly increased the incidence of renal cell tumors and mesenchymal tumors, suggesting a potential mechanism for promoting cancer through enhanced cell proliferation and expression of specific enzymes like CYP2E1 .

Toxicological Studies

The compound has been employed in toxicological assessments to understand its effects on kidney development and function. In experiments with Fischer-344 rats, long-term exposure to DPT resulted in histopathological changes consistent with renal cystic disease, further establishing its role as a model for studying kidney-related toxicities .

Ligand Design

DPT has potential applications in coordination chemistry as a ligand for metal ions. Its ability to form stable complexes with various metals makes it valuable in designing new catalysts and materials for industrial applications.

Synthesis of Functionalized Compounds

The thiazole ring structure of DPT allows for the synthesis of various functionalized derivatives that can be utilized in pharmaceuticals and agrochemicals. Recent studies have developed methods for synthesizing derivatives of DPT that exhibit enhanced biological activity or improved solubility profiles .

Molecular Co-crystals

Research into molecular co-crystals involving DPT has revealed interesting interactions that can be exploited for drug design and delivery systems. These co-crystals often exhibit altered solubility and stability compared to their parent compounds, making them suitable candidates for further development in pharmaceutical formulations .

Case Studies

作用機序

Target of Action

2-Amino-4,5-diphenylthiazole, also known as 4,5-Diphenyl-1,3-thiazol-2-amine or 2-Thiazolamine, 4,5-diphenyl-, has been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that the compound’s primary targets are likely to be proteins or enzymes involved in the proliferation and survival of cancer cells.

Mode of Action

For instance, some 2-aminothiazole derivatives have been found to inhibit tubulin polymerization, disrupting microtubule dynamics in a manner similar to certain anticancer drugs .

Biochemical Pathways

The biochemical pathways affected by 2-Amino-4,5-diphenylthiazole are likely to be those involved in cell proliferation and survival. By inhibiting the function of key proteins or enzymes in these pathways, the compound can disrupt the normal growth and division of cancer cells, leading to their death .

Result of Action

The primary result of 2-Amino-4,5-diphenylthiazole’s action is the inhibition of cancer cell growth. By targeting key proteins or enzymes involved in cell proliferation and survival, the compound can effectively suppress the growth and division of cancer cells, leading to their death .

生化学分析

Biochemical Properties

Thiazole derivatives have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Cellular Effects

In cellular studies, 2-Amino-4,5-diphenylthiazole has been associated with changes in the tubular basement membrane, which could be a factor in the development of tubular dilations and cysts . In animal models, the compound has been linked to the induction of polycystic renal disease .

Molecular Mechanism

Some studies suggest that diphenylthiazole derivatives may act as COX enzyme inhibitors .

Temporal Effects in Laboratory Settings

In laboratory settings, changes in the relative quantities of tubular basement membrane (TBM) polypeptides were observed when animals were fed with 2-Amino-4,5-diphenylthiazole . These changes occurred most rapidly from 4 to 8 weeks of drug administration and remained relatively constant between 8 and 16 weeks .

Dosage Effects in Animal Models

It has been reported that polycystic renal disease was induced in rats by feeding them with this compound .

Metabolic Pathways

Thiazole derivatives have been associated with various biological activities, suggesting they may interact with multiple metabolic pathways .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-diphenylthiazole typically involves the reaction of thioamides with α-haloketones. One common method is the Hantzsch thiazole synthesis, where thioamides react with α-haloketones under mild conditions to form thiazole derivatives . Another method involves the condensation of cysteamine and cysteine with carboxylic acids and their derivatives .

Industrial Production Methods: Industrial production of 2-Amino-4,5-diphenylthiazole often employs scalable synthetic procedures that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .

化学反応の分析

Types of Reactions: 2-Amino-4,5-diphenylthiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) are used for oxidation reactions.

Reduction: Common reducing agents include hydrogen gas and metal catalysts.

Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

類似化合物との比較

Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.

Thiazolidine: A saturated derivative of thiazole with diverse biological activities.

Imidazole: Another heterocyclic compound with a five-membered ring containing nitrogen atoms.

Uniqueness: 2-Amino-4,5-diphenylthiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its diphenyl substitution enhances its stability and potential for diverse applications in medicinal chemistry and material science .

生物活性

2-Amino-4,5-diphenylthiazole (DPT) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and toxicology. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : C14H12N2S

- Molecular Weight : 248.32 g/mol

- Appearance : Yellow crystalline solid

DPT is part of the thiazole family, known for diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects. Its structure allows it to interact with various biological targets, making it a compound of interest in pharmacological research.

DPT exhibits potent inhibitory activity against several human cancer cell lines. Its mechanism involves:

- Inhibition of Tubulin Polymerization : Similar to established anticancer agents, DPT disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Targeting Key Proteins : The compound affects pathways related to cell proliferation and survival by inhibiting specific proteins or enzymes critical for these processes.

Anticancer Activity

DPT has shown promising results in preclinical studies as an anticancer agent:

- Cell Line Studies : It inhibits the growth of various cancer cell lines at nanomolar concentrations.

- Animal Models : In Fischer-344 rats, DPT treatment resulted in renal cystic changes and enhanced renal carcinogenesis when combined with N-Nitrosodimethylamine (NDMA) .

Toxicological Profile

The compound's toxicity has been assessed in multiple studies:

- Renal Effects : DPT has been linked to polycystic kidney disease in animal models. Histopathological examinations revealed significant changes in kidney structure following oral administration .

- Biochemical Changes : Administration of DPT led to alterations in blood and urine biochemical parameters indicative of renal impairment .

Study 1: Renal Toxicity Induction

In a study involving Fischer-344 rats, DPT was administered to evaluate its effects on renal function:

- Findings : Histopathological analysis showed tubular basement membrane changes and renal cyst formation. The study highlighted the compound's potential to induce renal tumors when combined with carcinogenic agents like NDMA .

Study 2: Anticancer Efficacy Assessment

A separate investigation focused on DPT's anticancer properties:

- Methodology : Various human cancer cell lines were treated with DPT, measuring cell viability and apoptosis rates.

- Results : Significant inhibition of cell growth was observed, with mechanisms involving disruption of microtubule assembly being confirmed through further biochemical assays.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

4,5-diphenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWGEGZDMFHZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36761-88-3 (hydrochloride) | |

| Record name | Bax 439 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70212532 | |

| Record name | Bax 439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6318-74-7 | |

| Record name | 2-Amino-4,5-diphenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bax 439 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6318-74-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bax 439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,5-diphenylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAX 439 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/906UD03ZF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。